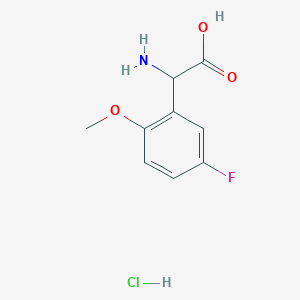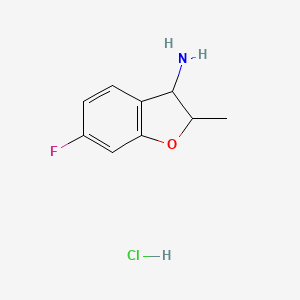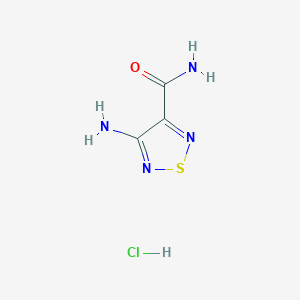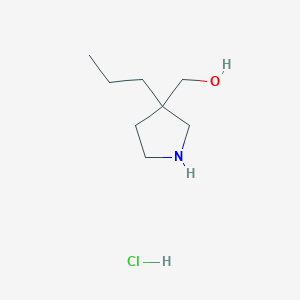
8-Bromo-2,4-dichloro-6-méthoxyquinazoline
Vue d'ensemble
Description
8-Bromo-2,4-dichloro-6-methoxyquinazoline is a chemical compound that belongs to the quinazoline family. This compound has gained significant attention in the scientific community due to its potential therapeutic and industrial applications.
Applications De Recherche Scientifique
8-Bromo-2,4-dichloro-6-methoxyquinazoline has diverse applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated as a potential therapeutic agent for various diseases due to its unique chemical structure and biological activity.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals
Analyse Biochimique
Biochemical Properties
8-Bromo-2,4-dichloro-6-methoxyquinazoline plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. This compound has been shown to interact with various enzymes, including kinases and phosphatases, which are crucial for regulating cellular signaling pathways. The nature of these interactions often involves the inhibition or activation of enzyme activity, leading to alterations in downstream signaling events. For instance, 8-Bromo-2,4-dichloro-6-methoxyquinazoline can bind to the active site of kinases, thereby inhibiting their activity and affecting the phosphorylation status of target proteins .
Cellular Effects
The effects of 8-Bromo-2,4-dichloro-6-methoxyquinazoline on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In particular, 8-Bromo-2,4-dichloro-6-methoxyquinazoline has been observed to affect the mitogen-activated protein kinase (MAPK) pathway, leading to changes in cell proliferation and apoptosis. Additionally, it can alter the expression of genes involved in cell cycle regulation and metabolic processes, thereby impacting overall cellular homeostasis .
Molecular Mechanism
The molecular mechanism of action of 8-Bromo-2,4-dichloro-6-methoxyquinazoline involves its binding interactions with specific biomolecules. This compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to conformational changes that reduce enzyme function. For example, 8-Bromo-2,4-dichloro-6-methoxyquinazoline has been shown to inhibit the activity of certain kinases by occupying their ATP-binding sites, thereby preventing substrate phosphorylation. Additionally, this compound can influence gene expression by modulating transcription factor activity and chromatin structure.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 8-Bromo-2,4-dichloro-6-methoxyquinazoline can change over time. This compound exhibits stability under specific conditions, but it may degrade under prolonged exposure to light or heat. Long-term studies have shown that 8-Bromo-2,4-dichloro-6-methoxyquinazoline can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression. These temporal effects are crucial for understanding the compound’s potential therapeutic applications and limitations .
Dosage Effects in Animal Models
The effects of 8-Bromo-2,4-dichloro-6-methoxyquinazoline vary with different dosages in animal models. At low doses, this compound can effectively modulate enzyme activity and cellular signaling without causing significant toxicity. At higher doses, 8-Bromo-2,4-dichloro-6-methoxyquinazoline may exhibit toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a certain dosage level is required to achieve the desired biochemical effects without inducing adverse reactions.
Metabolic Pathways
8-Bromo-2,4-dichloro-6-methoxyquinazoline is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may retain biological activity. The effects of 8-Bromo-2,4-dichloro-6-methoxyquinazoline on metabolic flux and metabolite levels are important for understanding its pharmacokinetics and potential drug interactions .
Transport and Distribution
Within cells and tissues, 8-Bromo-2,4-dichloro-6-methoxyquinazoline is transported and distributed through interactions with specific transporters and binding proteins. This compound can be taken up by cells via passive diffusion or active transport mechanisms, depending on its concentration and the presence of transporters. Once inside the cell, 8-Bromo-2,4-dichloro-6-methoxyquinazoline can localize to specific compartments, such as the cytoplasm or nucleus, where it exerts its biochemical effects .
Subcellular Localization
The subcellular localization of 8-Bromo-2,4-dichloro-6-methoxyquinazoline is critical for its activity and function. This compound can be directed to specific organelles or compartments through targeting signals or post-translational modifications. For example, 8-Bromo-2,4-dichloro-6-methoxyquinazoline may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-2,4-dichloro-6-methoxyquinazoline typically involves multiple steps, starting from readily available precursors. The common synthetic route includes the bromination, chlorination, and methoxylation of quinazoline derivatives under controlled conditions. Specific reagents and catalysts are used to achieve the desired substitutions at the 2, 4, and 6 positions of the quinazoline ring.
Industrial Production Methods: Industrial production of 8-Bromo-2,4-dichloro-6-methoxyquinazoline involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity of the final product. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility .
Analyse Des Réactions Chimiques
Types of Reactions: 8-Bromo-2,4-dichloro-6-methoxyquinazoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine, chlorine, and methoxy groups can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium methoxide, potassium tert-butoxide, and palladium catalysts are commonly used.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride are employed.
Coupling Reactions: Boron reagents and palladium catalysts are used in coupling reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinazoline derivatives, while coupling reactions can produce biaryl compounds .
Mécanisme D'action
The mechanism of action of 8-Bromo-2,4-dichloro-6-methoxyquinazoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
- 6-Bromo-2,4-dichloro-8-methoxyquinazoline
- 2,4-Dichloro-6-methoxyquinazoline
- 8-Bromo-6-methoxyquinazoline
Comparison: Compared to similar compounds, 8-Bromo-2,4-dichloro-6-methoxyquinazoline is unique due to the specific arrangement of bromine, chlorine, and methoxy groups on the quinazoline ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Propriétés
IUPAC Name |
8-bromo-2,4-dichloro-6-methoxyquinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrCl2N2O/c1-15-4-2-5-7(6(10)3-4)13-9(12)14-8(5)11/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYHQMBHEJRULAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C(=C1)Br)N=C(N=C2Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrCl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















